Tectochrysin
Overview
Description
Scientific Research Applications
Techtochrysin has a wide range of scientific research applications:
Chemistry: Techtochrysin is used as a model compound in studies of flavonoid chemistry and synthesis.
Medicine: Techtochrysin has shown potential in anticancer research, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
Target of Action
Tectochrysin, a flavonoid antioxidant found in plants and fruits, has been reported to exhibit a variety of biological activities. One of the primary targets of this compound is NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also interacts with FOXO/DAF-16 , a transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and lifespan .
Mode of Action
This compound inhibits the activity of NF-κB , thereby modulating the expression of genes under its control. This can lead to changes in cellular processes such as inflammation, immune response, and cell proliferation. In the case of FOXO/DAF-16, this compound increases its expression, which in turn regulates genes that enhance stress resistance and longevity .
Biochemical Pathways
For instance, this compound’s anti-inflammatory effect is partly due to its ability to inhibit NF-κB, a key player in the inflammatory response . Its anti-aging effects are linked to its interaction with the FOXO/DAF-16 pathway .
Pharmacokinetics
It is known that this compound is a flavonoid antioxidant found in various plants and fruits . The bioavailability of this compound may be influenced by factors such as its physicochemical properties, the presence of other compounds, and the method of administration .
Result of Action
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, anti-allergic, anti-Alzheimer, anti-leishmania, antioxidant, and anti-diarrheal activity . For example, it has been shown to extend the lifespan of Caenorhabditis elegans by up to 21.0%, delay the age-related decline of body movement, improve high temperature-stress resistance and anti-infection capacity, and protect worms against Aβ1-42-induced toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the plant or fruit where this compound is found may affect its bioavailability and hence its action . Furthermore, the method of administration and the physiological condition of the organism can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Tectochrysin exhibits various biochemical properties. It shows anticancer, anti-inflammatory, anti-allergic, anti-Alzheimer, anti-leishmania, antioxidant, and anti-diarrheal activity
Cellular Effects
This compound has been shown to suppress the growth of various human cancer cells . It increases the expression of death receptors and pro-apoptotic proteins, and inhibits the activity of NF-κB . It also enhances the cancer cell growth inhibitory effect through the inhibition of EGFR signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p50 unit of NF-κB, leading to the inhibition of NF-κB activity . This results in increased expression of death receptors and pro-apoptotic proteins, leading to apoptotic cell death in cancer cells .
Temporal Effects in Laboratory Settings
This compound has been shown to extend the lifespan of Caenorhabditis elegans by up to 21.0%, delay the age-related decline of body movement, improve high temperature-stress resistance and anti-infection capacity, and protect worms against Aβ1-42-induced toxicity .
Dosage Effects in Animal Models
It has been shown to have beneficial effects on spatial memory performance in amnestic mice induced by Aβ1-42 .
Metabolic Pathways
The metabolic pathways of this compound involve its absorption, metabolism, and excretion . The oral administration of this compound to rats increased the metabolites in the urine with chromatographic and spectral properties similar to those of apigenin, this compound, and genkwanin .
Transport and Distribution
It has been shown to reduce pro-inflammatory mediator production by directly inactivating p-MEK1/2 .
Subcellular Localization
It has been shown to activate the aryl hydrocarbon receptor (AhR), which mediates the toxicological effect .
Preparation Methods
Techtochrysin can be synthesized through the methylation of chrysin. The reaction involves the use of dimethyl sulfate as the alkylating agent . The synthetic route typically includes the following steps:
Starting Material: Chrysin (5,7-dihydroxyflavone).
Reagent: Dimethyl sulfate ((CH₃O)₂SO₂).
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in an organic solvent like acetone.
Chemical Reactions Analysis
Techtochrysin undergoes various chemical reactions, including:
Oxidation: Techtochrysin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert techtochrysin into dihydroflavones.
Substitution: Substitution reactions, such as methylation and acetylation, can modify the hydroxy and methoxy groups on the flavone structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Techtochrysin is similar to other flavonoids such as chrysin, naringin, apigenin, acacetin, kaempferol, and 4′,7-dihydroxyflavone . techtochrysin is unique due to its specific substitution pattern (hydroxy group at position 4 and methoxy group at position 7), which contributes to its distinct biological activities . For example:
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZVHDLBAYNPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199962 | |
Record name | Tectochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-28-5 | |
Record name | Tectochrysin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tectochrysin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tectochrysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tectochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECTOCHRYSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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